N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound widely used in scientific research. Its versatile properties make it valuable for studying various fields, such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylsulfamoyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used in various scientific research applications, including:
Pharmaceuticals: It is studied for its potential therapeutic properties and as a building block for drug development.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzothiazole-2-sulphenamide: A compound with similar structural features but different functional groups.
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide: Another compound with a similar backbone but different substituents
Uniqueness
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIAVIJGWCSRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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